3,4-Dichloro-6-phenylpyridazine
Overview
Description
3,4-Dichloro-6-phenylpyridazine: is a heterocyclic compound with the molecular formula C10H6Cl2N2 . It is part of the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms.
Scientific Research Applications
3,4-Dichloro-6-phenylpyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting cardiovascular diseases and cancer.
Agrochemicals: The compound is used in the synthesis of herbicides and pesticides.
Biological Research: It serves as a tool for studying various biological processes and pathways due to its ability to interact with specific molecular targets.
Industrial Applications: It is used in the production of specialty chemicals and materials
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and respiratory irritation .
Mechanism of Action
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
It’s known that some 6-aryl-3(2h)-pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been associated with a variety of pharmacodynamic profiles .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities .
Biochemical Analysis
Biochemical Properties
3,4-Dichloro-6-phenylpyridazine plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, affecting their catalytic activities. These interactions can lead to alterations in metabolic pathways and influence the overall biochemical environment .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions result in changes in cellular functions and biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained alterations in cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, such as cellular damage or disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in the metabolism of various compounds. These interactions can lead to changes in metabolic flux and alter the levels of specific metabolites. The compound’s influence on metabolic pathways can have significant implications for cellular function and overall biochemical balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and effectiveness. Understanding these transport and distribution mechanisms is essential for elucidating the compound’s overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the cell can influence its interactions with biomolecules and its overall biochemical effects. Studies have shown that it can accumulate in certain organelles, such as the mitochondria or nucleus, where it exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-6-phenylpyridazine typically involves the chlorination of 6-phenylpyridazine. One common method includes the reaction of 6-phenylpyridazine with phosphorus oxychloride (POCl3) in the presence of a suitable solvent like chloroform. The reaction is carried out at elevated temperatures, usually around 65°C, for several hours until completion .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-6-phenylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products:
Substitution Reactions: Products include various substituted pyridazine derivatives, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, which may have different functional groups attached
Comparison with Similar Compounds
- 3-Chloro-6-phenylpyridazine
- 4,6-Dichloro-3-phenylpyridazine
- Pyridazinone Derivatives
Comparison: 3,4-Dichloro-6-phenylpyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 3-Chloro-6-phenylpyridazine, it has an additional chlorine atom, which can influence its reactivity and interactions with biological targets. Pyridazinone derivatives, on the other hand, contain a keto group, which significantly alters their chemical behavior and biological activity .
Properties
IUPAC Name |
3,4-dichloro-6-phenylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-8-6-9(13-14-10(8)12)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKIYVQEFBTNMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00523845 | |
Record name | 3,4-Dichloro-6-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00523845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64942-62-7 | |
Record name | 3,4-Dichloro-6-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00523845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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